Cas no 14060-57-2 (1-(2-Chlorophenyl)-1H-pyrazol-4-amine)

1-(2-Chlorophenyl)-1H-pyrazol-4-amine structure
14060-57-2 structure
Product Name:1-(2-Chlorophenyl)-1H-pyrazol-4-amine
CAS No:14060-57-2
MF:C9H8ClN3
MW:193.632920265198
MDL:MFCD12192644
CID:903146
PubChem ID:43531693
Update Time:2024-03-01

1-(2-Chlorophenyl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)-1H-pyrazol-4-amine
    • NE49135
    • AM20020473
    • Z1258519596
    • 1-(2-Chlorophenyl)-1H-pyrazol-4-amine
    • MDL: MFCD12192644
    • Inchi: 1S/C9H8ClN3/c10-8-3-1-2-4-9(8)13-6-7(11)5-12-13/h1-6H,11H2
    • InChI Key: KXMOIUPAAPMSMN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1N1C=C(C=N1)N

Computed Properties

  • Exact Mass: 193.0406750g/mol
  • Monoisotopic Mass: 193.0406750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 341.4±22.0 °C at 760 mmHg
  • Flash Point: 160.2±22.3 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1-(2-Chlorophenyl)-1H-pyrazol-4-amine Security Information

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